Enhanced Lipophilicity vs. Unsubstituted Coumarin
[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid demonstrates significantly higher lipophilicity than its unsubstituted analog, [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. The target compound has a calculated XLogP3 value of 3.3 [1], while the unsubstituted analog has a reported LogP of approximately 1.26 [2]. This difference of 2.04 LogP units corresponds to a more than 100-fold increase in the octanol-water partition coefficient, indicating a substantial shift in hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 126424-85-9): LogP ≈ 1.26 |
| Quantified Difference | ΔLogP = 2.04 (factor of >100 in partition coefficient) |
| Conditions | Predicted values from computational chemistry models (PubChem XLogP3 and Molbase LogP) |
Why This Matters
The increased lipophilicity directly impacts compound behavior in biological systems, suggesting enhanced membrane permeability and altered pharmacokinetic profiles compared to less hydrophobic analogs, which is critical for researchers developing cell-permeable probes or drug candidates.
- [1] PubChem. (2026). PubChem CID 1750854: [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] Molbase. (n.d.). 126424-85-9: [(2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID. Molbase. Retrieved April 23, 2026. View Source
